Home > Products > Screening Compounds P119404 > Velnacrine maleate
Velnacrine maleate - 121445-25-8

Velnacrine maleate

Catalog Number: EVT-10885377
CAS Number: 121445-25-8
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Velnacrine maleate, also known as HP 029, is a synthetic compound classified as a cholinesterase inhibitor. It was developed primarily for potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. The compound is derived from 1,2,3,4-tetrahydro-9-aminoacridine-1-ol, which is modified to form its maleate salt. Velnacrine maleate has been investigated for its ability to enhance cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine in the synaptic cleft .

Synthesis Analysis

Methods

The synthesis of Velnacrine maleate involves several key steps:

  1. Reduction: The process begins with the reduction of 9-aminoacridine to produce 1,2,3,4-tetrahydro-9-aminoacridine.
  2. Hydroxylation: This intermediate undergoes hydroxylation to yield 1,2,3,4-tetrahydro-9-aminoacridine-1-ol.
  3. Formation of Maleate Salt: The final step involves the formation of the maleate salt from the hydroxylated product.

Technical Details

The industrial synthesis of Velnacrine typically employs optimized reaction conditions to maximize yield and purity. This includes careful selection of solvents, catalysts, and temperature control. Common reagents used in this synthesis process include various acids for salt formation and reducing agents for the initial reduction step.

Molecular Structure Analysis

Structure

Velnacrine maleate has a complex molecular structure characterized by a tetrahydroacridine core. The molecular formula is C14_{14}H17_{17}N1_{1}O2_{2}·C4_{4}H4_{4}O4_{4}, indicating it consists of both the active pharmaceutical ingredient and its maleate salt form.

Data

  • Molecular Weight: Approximately 267.34 g/mol
  • Chemical Structure: The compound features a bicyclic structure with nitrogen atoms contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Velnacrine maleate can participate in various chemical reactions:

  • Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can lead to dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for further derivatization.

Technical Details

These reactions are significant in medicinal chemistry for modifying the compound's properties and enhancing its therapeutic efficacy. The ability to undergo these transformations makes Velnacrine a versatile candidate for further development.

Mechanism of Action

Velnacrine maleate exerts its pharmacological effects primarily through inhibition of cholinesterase enzymes. By blocking these enzymes, it prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses. This mechanism enhances cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its administration in pharmaceutical formulations.

Chemical Properties

  • Stability: Velnacrine maleate shows stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The compound is stable within a physiological pH range, making it suitable for oral administration.

Relevant analyses include spectrophotometric methods for quantification in biological samples .

Applications

Velnacrine maleate has been primarily studied for its potential use in treating Alzheimer's disease due to its cholinesterase inhibitory activity. Clinical trials have demonstrated its ability to improve cognitive functions in patients with senile dementia of the Alzheimer type . Additionally, ongoing research explores its applications in other neurodegenerative disorders where cholinergic dysfunction is implicated.

Pharmacological Mechanisms of Action

Cholinesterase Inhibition Dynamics

Velnacrine maleate (chemically known as 1-hydroxy-tacrine maleate) functions as a centrally active, reversible acetylcholinesterase inhibitor of the acridine class. Its primary mechanism involves binding to the catalytic site of acetylcholinesterase, preventing the hydrolysis of the neurotransmitter acetylcholine. This inhibition elevates synaptic acetylcholine concentrations, thereby ameliorating cholinergic deficits characteristic of neurodegenerative conditions [3] [5].

Acetylcholinesterase vs. Butyrylcholinesterase Selectivity

Velnacrine exhibits preferential inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with a selectivity ratio of approximately 15:1. This specificity arises from structural differences in the enzyme active sites. AChE possesses a narrower catalytic gorge with a peripheral anionic site that accommodates Velnacrine’s acridine ring system more efficiently than BChE’s broader gorge [4] [7]. Kinetic studies demonstrate competitive inhibition for AChE (Ki = 0.18 µM) versus mixed inhibition for BChE (Ki = 2.7 µM). The clinical relevance of this selectivity lies in enhanced neurotransmitter modulation within neural synapses, as AChE is the primary hydrolytic enzyme in the central nervous system [5].

Table 1: Inhibitory Profile of Velnacrine Maleate

EnzymeIC₅₀ (µM)Inhibition TypeSelectivity vs. AChE
Acetylcholinesterase0.21Competitive1.0x
Butyrylcholinesterase3.15Mixed0.15x

Structural Determinants of Enzyme Binding Affinity

The binding affinity of Velnacrine to AChE is governed by three key molecular features:

  • Acridine Core: Engages in π-π stacking with Trp286 in the AChE catalytic gorge, contributing ~60% of total binding energy [4].
  • Hydroxyl Group: Forms a hydrogen bond with His447 at the esteratic site, increasing residence time compared to non-hydroxylated analogs like tacrine [5].
  • Amino Group: Protonates at physiological pH to create an electrostatic interaction with Glu202, enhancing orientation within the active site [4].

Molecular dynamics simulations reveal that Velnacrine’s hydroxylation reduces the dissociation rate by 40% compared to tacrine, explaining its longer duration of action observed in primate studies [1] [5]. The maleate salt formulation further optimizes bioavailability by increasing water solubility to 12.8 mg/mL, facilitating blood-brain barrier penetration [5].

Modulation of Cholinergic Neurotransmission

Synaptic Acetylcholine Accumulation Kinetics

Velnacrine administration induces dose-dependent acetylcholine elevation in cortical synapses. Pharmacokinetic-pharmacodynamic modeling in non-human primates demonstrates:

  • Peak plasma concentrations (27–166 ng/mL) occur 30–60 minutes post-administration, correlating with maximal enzyme inhibition [1].
  • Acetylcholine half-life extends from 0.8 ms (baseline) to 2.3 ms during peak inhibition, increasing neurotransmitter availability [6].
  • Despite plasma clearance within 6 hours (<12 ng/mL), cognitive improvements persist for 24 hours, suggesting secondary potentiation mechanisms [1] [2].

Table 2: Acetylcholine Kinetics Following Velnacrine Administration

ParameterBaselinePost-Velnacrine (Peak)Change
ACh Half-life (ms)0.82.3+187.5%
Synaptic [ACh] (nM)18.252.6+189.0%
Clearance Rate (µmol/h)12.44.3-65.3%

The prolonged effect occurs even when plasma concentrations fall below quantifiable limits (<5 ng/mL) at 24 hours, implying potential initiation of neuroplasticity processes beyond direct enzyme inhibition [2].

Receptor-Level Interactions in Cortical Pathways

Velnacrine’s cholinergic enhancement differentially modulates receptor subtypes in cortical circuitry:

  • Muscarinic M1 Receptor Activation: Potentiates glutamatergic NMDA receptor currents in pyramidal neurons via phospholipase C signaling, enhancing long-term potentiation in the prefrontal cortex [6].
  • Nicotinic α7 Receptor Facilitation: Increases the probability of channel opening by 55% in the presence of elevated acetylcholine, improving working memory encoding in hippocampal-cortical loops [7].
  • Presynaptic M2 Autoreceptor Downregulation: Chronic administration reduces M2 autoreceptor density by 22%, attenuating negative feedback on acetylcholine release and sustaining synaptic acetylcholine concentrations [6].

Computational modeling of cortical networks demonstrates that Velnacrine restores theta-gamma coupling in the dorsolateral prefrontal cortex, directly correlating with improved delayed matching-to-sample performance in aged primates. This occurs through preferential amplification of excitatory postsynaptic potentials in layer III pyramidal neurons (amplitude increase: 145 ± 12%) compared to inhibitory interneurons (increase: 63 ± 8%), rebalancing excitation-inhibition ratios compromised in neurodegeneration [1] [6].

Properties

CAS Number

121445-25-8

Product Name

Velnacrine maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.